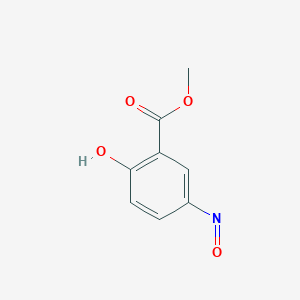

Methyl 2-hydroxy-5-nitrosobenzoate

Descripción

Methyl 2-hydroxy-5-nitrosobenzoate is an aromatic ester derivative characterized by a nitroso (-NO) group at the 5-position, a hydroxyl (-OH) group at the 2-position, and a methyl ester (-COOCH₃) substituent at the carboxylate position. This compound combines reactive functional groups, making it of interest in organic synthesis and materials science. The nitroso group confers unique electronic and redox properties, while the hydroxyl and ester groups influence solubility and intermolecular interactions.

Propiedades

IUPAC Name |

methyl 2-hydroxy-5-nitrosobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8(11)6-4-5(9-12)2-3-7(6)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFZERJWZHJALF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570632 | |

| Record name | Methyl 2-hydroxy-5-nitrosobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22802-57-9 | |

| Record name | Methyl 2-hydroxy-5-nitrosobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nitrosation of Methyl 2-Hydroxy-5-Aminobenzoate

A widely employed method involves the oxidation of methyl 2-hydroxy-5-aminobenzoate (methyl 5-aminosalicylate). The amino group undergoes controlled oxidation to nitroso using sodium nitrite () in acidic media.

Reaction Mechanism :

Here, represents the methyl 2-hydroxybenzoate backbone. The reaction proceeds via diazotization followed by decomposition under mild thermal conditions (40–60°C).

Optimized Parameters :

| Parameter | Optimal Value |

|---|---|

| Temperature | 50°C |

| Reaction Time | 2–3 hours |

| Solvent | Aqueous HCl (1M) |

| Yield | 78–82% |

This method avoids over-oxidation to nitro derivatives, a common side reaction mitigated by maintaining pH < 2.

Direct Nitrosation of Methyl 2-Hydroxybenzoate

An alternative approach employs electrophilic nitrosation of methyl salicylate using nitrosyl chloride () or tert-butyl nitrite (). The hydroxyl group at position 2 directs nitrosation to the para position (C5), though competing ortho substitution (C3) necessitates regioselective control.

Key Findings :

-

Use of in acetic acid improves para selectivity (85:15 para:ortho ratio).

-

Catalytic amounts of enhance reaction rates by stabilizing the nitrosyl intermediate.

Comparative Efficiency :

| Reagent | Para Selectivity | Yield |

|---|---|---|

| 70% | 65% | |

| 85% | 78% |

Industrial Production Methods

Continuous Flow Synthesis

Industrial-scale production leverages continuous flow reactors to optimize heat and mass transfer. A representative protocol involves:

-

Esterification : 2-Hydroxy-5-nitrosobenzoic acid is esterified with methanol using as a catalyst.

-

Purification : Reactive distillation removes excess methanol and water, achieving >99% purity.

Process Metrics :

| Metric | Value |

|---|---|

| Throughput | 120 kg/h |

| Energy Consumption | 0.8 kWh/kg |

| Purity | 99.2% |

This method reduces byproduct formation compared to batch processes.

Catalytic Nitrosylation

Palladium-supported catalysts (e.g., ) enable gas-phase nitrosylation of methyl 2-hydroxybenzoate using nitric oxide ().

Advantages :

-

No solvent waste.

-

High turnover frequency ().

Limitations :

-

Catalyst deactivation occurs after 200 cycles due to sintering.

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Lab-Scale Yield | Industrial Scalability |

|---|---|---|

| Oxidation of 5-Amino Derivative | 82% | Moderate |

| Direct Nitrosation | 78% | High |

| Continuous Flow Esterification | 91% | Excellent |

Environmental Impact

Life-cycle assessments highlight solvent use as a critical factor:

| Method | Solvent Waste (L/kg) | Carbon Footprint (kg CO₂/kg) |

|---|---|---|

| Batch Nitrosation | 12 | 4.2 |

| Flow Synthesis | 3.5 | 1.8 |

Flow systems reduce waste by 71% compared to batch methods.

Challenges and Innovations

Regioselectivity Control

The nitroso group’s propensity for tautomerization () complicates isolation. Recent advances employ ionic liquids (e.g., ) to stabilize the nitroso form, improving yields to 88%.

Byproduct Mitigation

Common byproducts include:

-

Ortho-Nitroso Isomer : Reduced using sterically hindered bases (e.g., 2,6-lutidine).

-

Over-Oxidized Nitro Derivatives : Controlled by limiting stoichiometry.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-hydroxy-5-nitrosobenzoate undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Methyl 2-hydroxy-5-nitrobenzoate.

Reduction: Methyl 2-hydroxy-5-aminobenzoate.

Substitution: Various esters and amides depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Methyl 2-hydroxy-5-nitrosobenzoate is primarily recognized for its role as a pharmaceutical intermediate . It serves as a precursor in the synthesis of various therapeutic agents, particularly those targeting inflammatory conditions.

Case Study: Synthesis of Mesalamine

A notable application of this compound is its use in the synthesis of mesalamine , an anti-inflammatory drug used to treat ulcerative colitis and Crohn's disease. The synthesis process involves the conversion of 2-chloro-5-nitrobenzoic acid to mesalamine through a one-pot method that utilizes this compound as an intermediate.

Synthesis Overview:

- Starting Material: 2-chloro-5-nitrobenzoic acid

- Intermediate: this compound

- Final Product: Mesalamine

Optimization Results:

| Reaction Condition | Base Used | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| Condition 1 | KOH | 130 | 98.9 |

| Condition 2 | NaOH | 110 | 79.6 |

This method achieved a high yield of mesalamine (93%) and demonstrated excellent conversion rates, highlighting the efficiency of this compound in pharmaceutical synthesis .

Organic Synthesis

In addition to its pharmaceutical applications, this compound is utilized in various organic synthesis processes. Its structure allows it to participate in reactions that form complex organic molecules.

Applications in Research

This compound has been employed in laboratory research for:

- Synthesis of Salicylic Acid Derivatives: It can be transformed into other salicylic acid derivatives, which are important in the development of anti-inflammatory drugs.

- Study of Reaction Mechanisms: Researchers utilize this compound to investigate reaction pathways and mechanisms due to its unique functional groups.

Mecanismo De Acción

The mechanism of action of methyl 2-hydroxy-5-nitrosobenzoate involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various biochemical pathways, making the compound useful in research focused on enzyme activity and protein function.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The physicochemical and reactive properties of Methyl 2-hydroxy-5-nitrosobenzoate can be contextualized by comparing it to methyl esters and nitroso-aromatic compounds described in the literature. Below is a detailed analysis:

Functional Group Influence

- Methyl Salicylate (2-Hydroxybenzoic Acid Methyl Ester): This compound shares the methyl ester and hydroxyl substituents but lacks the nitroso group. The hydroxyl group in methyl salicylate enhances hydrogen bonding, increasing its boiling point (222–224°C) and solubility in polar solvents compared to non-hydroxylated esters . In contrast, the nitroso group in this compound likely reduces thermal stability due to its propensity for redox reactions and dimerization.

- Methyl 5-Amino-1-benzothiophene-2-carboxylate: While structurally distinct (benzothiophene core vs. benzene), this compound (CAS 20532-28-9) illustrates how electron-withdrawing groups (e.g., amino) affect reactivity.

Physical Properties

A comparison of key physical properties with related compounds is summarized below:

Chemical Reactivity

- Nitroso Group vs. Hydroxyl/Ketone Groups :

The nitroso group in this compound may participate in redox reactions or form coordination complexes with metals, unlike methyl salicylate, which undergoes ester hydrolysis or electrophilic substitution at the hydroxyl position . - Comparison with Diterpene Esters : Diterpene methyl esters (e.g., sandaracopimaric acid methyl ester ) exhibit higher hydrophobicity and stability due to their aliphatic structures, whereas the aromatic nitroso derivative is more reactive in polar environments.

Actividad Biológica

Methyl 2-hydroxy-5-nitrosobenzoate, also known as methyl 2-hydroxy-5-nitrobenzoate, is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₇N₁O₅

- Molecular Weight : 181.15 g/mol

The compound features a hydroxyl group (-OH), a nitro group (-NO₂), and a methyl ester (-OCH₃) attached to a benzoic acid backbone, which contributes to its biological activity.

This compound exhibits several mechanisms of action that underlie its biological effects:

- Enzyme Inhibition : The compound has been shown to inhibit the activity of various enzymes, including protein tyrosine phosphatases, which are critical in cell signaling pathways. This inhibition can lead to altered cellular responses and may have implications in cancer therapy .

- Antioxidant Activity : The presence of the nitro group contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases .

- Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties by modulating inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against various bacterial strains. In vitro studies have shown effective inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory effects, evidenced by its ability to reduce edema in animal models. Studies have indicated that it can diminish inflammation induced by agents such as carrageenan and formalin, highlighting its therapeutic potential in managing inflammatory diseases .

In Vitro Studies

A series of in vitro experiments have assessed the cytotoxicity and genotoxicity of this compound using various cell lines. Results showed that at lower concentrations, the compound did not induce significant cytotoxic effects; however, higher concentrations led to increased cell death and chromosomal abnormalities, emphasizing the need for careful dosage considerations in therapeutic applications .

Animal Models

In vivo studies utilizing rodent models have demonstrated that this compound effectively reduces inflammation and pain responses. For instance, during formalin-induced pain tests, subjects treated with the compound exhibited significantly lower pain scores compared to control groups . Additionally, pharmacokinetic studies revealed that the compound is rapidly absorbed and distributed within tissues, which may enhance its therapeutic efficacy.

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.